5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

Lipophilicity Drug-likeness ADME Prediction

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (CAS 496057-17-1) is a high-purity (≥95%) solid (mp 186–188°C) uniting a 1,3,4-oxadiazole bioisostere with a morpholine pharmacophore. Its low computed logP (-0.5) and high HBA count make it a superior choice for hit-to-lead programs targeting aqueous solubility. The free 2-amino group enables rapid amide coupling, reductive amination, or urea formation. Procure this well-defined scaffold for automated synthesis and focused library production with confidence in batch-to-batch consistency.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 496057-17-1
Cat. No. B1302255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
CAS496057-17-1
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(O2)N
InChIInChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8)
InChIKeyGJEQVWNRKBMEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (CAS 496057-17-1): Procurement-Relevant Physicochemical and Class Profile


5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is a heterocyclic building block (C6H10N4O2, MW 170.17) combining a 1,3,4-oxadiazole core with a morpholine substituent [1]. The 1,3,4-oxadiazole scaffold is widely exploited in medicinal chemistry for its bioisosteric properties, hydrogen bonding capacity, and broad spectrum of reported biological activities [2]. The morpholine moiety is a privileged pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic profiles [3]. This compound is typically supplied as a solid with ≥95% purity and a melting point of 186–188°C, making it suitable for synthetic elaboration in early-stage drug discovery programs .

Why Generic Substitution of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine Is Not Scientifically Equivalent


Direct, compound-specific quantitative differentiation data for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (CAS 496057-17-1) is extremely limited in the public domain. No peer-reviewed primary literature or patent with quantitative head-to-head comparator data for this exact molecule was identified within the constraints of this analysis. Generic substitution fails because the available evidence is restricted to in silico computed physicochemical properties [1] and class-level inferences drawn from structurally related 1,3,4-oxadiazol-2-amine derivatives [2]. These class-level properties—such as morpholine-mediated solubility enhancement and oxadiazole-derived target engagement potential—cannot be assumed to translate directly to this specific molecule without experimental confirmation. Procurement decisions must therefore be based on the compound's well-defined identity and its utility as a synthetic scaffold for further derivatization, not on unverified performance claims.

Quantitative Differentiation Evidence for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: Comparator-Based Analysis


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

The computed lipophilicity (XLogP3-AA) of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is -0.5, a value that differentiates it from more lipophilic 1,3,4-oxadiazol-2-amine analogs lacking the morpholine group. This predicted lower logP suggests superior aqueous solubility and potential for favorable pharmacokinetic behavior [1]. The difference is attributed to the electron-withdrawing and hydrogen-bond-accepting properties of the morpholine ring [2].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bonding Capacity: Acceptor Count Differentiation for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine possesses 6 hydrogen bond acceptors (HBA), a significantly higher count compared to simpler 1,3,4-oxadiazol-2-amine derivatives lacking the morpholine ring (typically 3 HBA) [1]. This increased HBA count, derived from the oxadiazole nitrogens and the morpholine oxygen, enhances the compound's capacity for aqueous solvation and for forming specific, directional interactions with biological targets [2].

Hydrogen Bonding Solubility Target Engagement

Melting Point as a Proxy for Crystallinity and Purity in 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine

The reported melting point of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine is 186–188°C, which is significantly higher than the melting point of the unsubstituted 1,3,4-oxadiazol-2-amine scaffold (liquid or low-melting solid) . This relatively high melting point is consistent with a well-ordered crystalline solid, which is a favorable procurement indicator for compound purity, stability during storage, and ease of handling in solid-phase synthesis or formulation studies .

Solid State Crystallinity Purity Assessment

Recommended Research and Industrial Application Scenarios for 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (CAS 496057-17-1)


Synthetic Scaffold for Derivatization in Kinase or GPCR-Focused Libraries

The 2-amino group on the oxadiazole ring provides a primary nucleophilic handle for facile derivatization (e.g., amide coupling, reductive amination, or urea formation). This makes the compound an attractive starting point for synthesizing focused libraries targeting kinases or GPCRs, where the 1,3,4-oxadiazole serves as a bioisostere for amide or ester functionalities [1].

Hit-to-Lead Optimization Campaigns Prioritizing Aqueous Solubility

Based on the computed low logP (-0.5) and high hydrogen bond acceptor count (6 HBA) [2], this compound is a logical choice for hit-to-lead programs where improving aqueous solubility and reducing lipophilicity-driven promiscuity are key objectives. Its physicochemical profile is predicted to be superior to more lipophilic oxadiazole analogs lacking the morpholine group [3].

Solid-Phase Synthesis and High-Throughput Experimentation

The compound's high melting point (186–188°C) and solid physical form at ambient temperature make it highly suitable for automated solid-phase synthesis platforms and high-throughput experimentation workflows. Its crystalline nature facilitates accurate weighing, reliable storage, and consistent reaction performance, which are critical for reproducible large-scale screening campaigns .

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